molecular formula C23H23N3O2S B14732978 N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline CAS No. 5485-79-0

N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline

Cat. No.: B14732978
CAS No.: 5485-79-0
M. Wt: 405.5 g/mol
InChI Key: DFFHWMUIBFYPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline is a complex organic compound with the molecular formula C23H23N3O2S and a molecular weight of 405.5126 This compound is characterized by the presence of a nitrophenyl group, a sulfanylphenyl group, and an iminomethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrobenzaldehyde with 4-aminothiophenol to form 4-(4-nitrophenyl)sulfanylbenzaldehyde. This intermediate is then reacted with N,N-diethylaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the iminomethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline involves its interaction with specific molecular targets. The nitrophenyl and sulfanylphenyl groups play a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-4-[[4-(4-aminophenyl)sulfanylphenyl]iminomethyl]aniline: Similar structure but with an amino group instead of a nitro group.

    N,N-diethyl-4-[[4-(4-methylphenyl)sulfanylphenyl]iminomethyl]aniline: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

5485-79-0

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline

InChI

InChI=1S/C23H23N3O2S/c1-3-25(4-2)20-9-5-18(6-10-20)17-24-19-7-13-22(14-8-19)29-23-15-11-21(12-16-23)26(27)28/h5-17H,3-4H2,1-2H3

InChI Key

DFFHWMUIBFYPMV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.